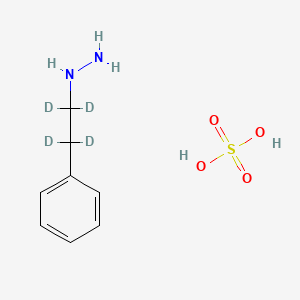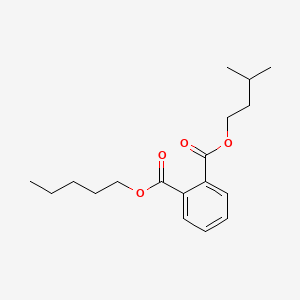
2-(2-Iodophenyl-d4)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodophenyl-d4)acetic Acid is a deuterated derivative of 2-Iodophenylacetic Acid. This compound is characterized by the presence of an iodine atom attached to the benzene ring and a carboxylic acid group attached to the acetic acid moiety. The deuterium atoms replace the hydrogen atoms in the phenyl ring, making it useful in various research applications, particularly in the field of proteomics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(2-Iodophenyl-d4)acetic Acid can be synthesized from 2-iodobenzyl cyanide. The process involves the following steps:
Starting Material: 2-iodobenzyl cyanide.
Reaction: The cyanide group is hydrolyzed to form the corresponding carboxylic acid.
Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium atoms.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of the iodine atom.
Palladium-Catalyzed Reactions: It can participate in palladium-catalyzed reactions with allenes to form 1,3-butadienes.
Photolysis: The compound undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in palladium-catalyzed reactions.
Carbon Tetrachloride: Used in photolysis reactions.
Major Products:
1,3-Butadienes: Formed from palladium-catalyzed reactions.
Chloro Compounds: Formed from photolysis reactions.
Applications De Recherche Scientifique
2-(2-Iodophenyl-d4)acetic Acid is primarily used in proteomics research. Its deuterated nature makes it valuable in mass spectrometry studies, where it serves as an internal standard. Additionally, it is used in the synthesis of labeled analogues of pharmaceutical compounds, aiding in the study of drug metabolism and pharmacokinetics .
Mécanisme D'action
The mechanism of action of 2-(2-Iodophenyl-d4)acetic Acid is largely dependent on its use in research applications. In mass spectrometry, the deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis of compounds. The iodine atom can also participate in various chemical reactions, facilitating the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
2-Iodophenylacetic Acid: The non-deuterated version of the compound.
2-Iodobenzoic Acid: Another iodine-substituted aromatic acid.
4-Iodobenzoic Acid: Similar structure with the iodine atom in a different position.
Uniqueness: 2-(2-Iodophenyl-d4)acetic Acid is unique due to the presence of deuterium atoms, which enhance its utility in research applications, particularly in mass spectrometry. This isotopic labeling provides a distinct advantage over non-deuterated analogues in terms of analytical precision and accuracy .
Propriétés
Numéro CAS |
1217360-62-7 |
|---|---|
Formule moléculaire |
C8H7IO2 |
Poids moléculaire |
266.071 |
Nom IUPAC |
2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |
Clé InChI |
IUHXGZHKSYYDIL-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)I |
Synonymes |
(o-Iodophenyl-d4)acetic Acid; (2-Iodophenyl-d4)acetic Acid; 2-Iodobenzene-d4-acetic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












